N-(1-Methylethyl)-3-[(3-Prop-2-En-1-Ylbiphenyl-4-Yl)oxy]propan-1-Amine
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Overview
Description
Preparation Methods
The preparation of “PMID7473541C21” involves several synthetic routes. One common method includes the use of chemical reduction, deposition-precipitation, and impregnation techniques . These methods involve the use of specific precursors and reaction conditions to achieve the desired compound. For instance, the chemical reduction method uses palladium precursors to prepare the compound, while the deposition-precipitation method involves the stable formation of palladium hydroxide, which interacts with the support material .
Chemical Reactions Analysis
“PMID7473541C21” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
“PMID7473541C21” has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of “PMID7473541C21” involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it inhibits the activity of squalene synthase, an enzyme involved in the biosynthesis of sterols . This inhibition leads to a decrease in the production of sterols, which can have various therapeutic effects.
Properties
Molecular Formula |
C21H27NO |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(4-phenyl-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C21H27NO/c1-4-9-20-16-19(18-10-6-5-7-11-18)12-13-21(20)23-15-8-14-22-17(2)3/h4-7,10-13,16-17,22H,1,8-9,14-15H2,2-3H3 |
InChI Key |
CKIDETHAWPUGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCOC1=C(C=C(C=C1)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
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